REACTION_SMILES
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[CH2:17]([Cl:18])[Cl:19].[c:1]1([C:7](=[O:8])[CH:9]2[CH2:10][CH2:11]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1.[nH:12]1[cH:13][n:14][cH:15][cH:16]1>>[c:1]1([C:7]2=[CH:9][CH2:11][CH2:10][n:12]3[c:13]2[n:14][cH:15][cH:16]3)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(c1ccccc1)C1CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1c[nH]cn1
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Name
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Type
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product
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Smiles
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C1=C(c2ccccc2)c2nccn2CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |